Docosatrienoic Acid

Descripción general

Descripción

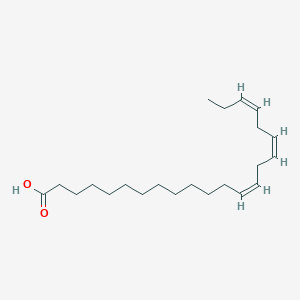

El ácido docosatrienoico, también conocido como ácido cis-13,16,19-docosatrienoico, es un ácido graso poliinsaturado de cadena muy larga. Pertenece a la clase de ácidos grasos omega-3 y contiene 22 átomos de carbono con tres dobles enlaces ubicados en las posiciones 13, 16 y 19. Este compuesto es conocido por sus posibles beneficios para la salud, incluyendo propiedades antiinflamatorias y antitumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis del ácido docosatrienoico implica la elongación y desaturación de ácidos grasos poliinsaturados. En la vía omega-3, el ácido alfa-linolénico (18:3n-3) se alarga a ácido eicosatrienoico (20:3n-3), que luego se alarga aún más a ácido docosatrienoico (22:3n-3) por una sola enzima elongasa .

Métodos de Producción Industrial: La producción industrial del ácido docosatrienoico se puede lograr mediante ingeniería metabólica en cultivos oleaginosos como Brassica carinata. Esto implica la expresión de enzimas elongasas y desaturasas específicas para producir el ácido graso deseado en plantas transgénicas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido docosatrienoico sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como cloro o bromo.

Principales Productos Formados:

Oxidación: Produce derivados hidroxi y ceto.

Reducción: Rendimiento de ácidos grasos saturados.

Sustitución: Resulta en ácidos grasos halogenados

Aplicaciones Científicas De Investigación

Nutraceutical and Health Benefits

DTA has been identified as a promising compound with significant health benefits, particularly in the areas of anti-inflammatory , antioxidant , and antitumor properties. Recent studies have highlighted its potential in various therapeutic contexts:

- Antitumor Effects : DTA has shown comparable or superior antitumor effects against breast cancer cell lines (SK-BR-3 and MDA-MB-231) compared to docosahexaenoic acid (DHA), which is often regarded as the standard for evaluating health-promoting VLCPUFAs. DTA exhibited strong antioxidant and pro-apoptotic effects, suggesting its potential as a nutraceutical supplement for cancer prevention .

- Anti-inflammatory Activity : In human macrophages, DTA significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This positions DTA as a candidate for managing inflammatory conditions, highlighting its role in immune modulation .

Cosmetic Applications

DTA's role in the cosmetic industry is emerging, particularly due to its effects on skin health:

- Melanogenesis Inhibition : A study demonstrated that DTA inhibits melanogenesis by modulating the MITF/tyrosinase axis in B16F10 melanoma cells. It reduced melanin content and intracellular tyrosinase activity while downregulating the mRNA expression of melanogenic genes. This suggests that DTA could be utilized in formulations aimed at treating hyperpigmentation disorders .

- Stability and Functionality in Formulations : The incorporation of DTA into cosmetic products may enhance their stability and aesthetic appeal, making it a valuable ingredient in skincare formulations .

Biotechnological Applications

The biosynthesis of DTA has been explored through metabolic engineering approaches:

- Production from Oilseed Crops : Research has successfully produced high levels of DTA in oilseed crops using biotechnological methods. This not only supports the sustainable production of this fatty acid but also opens avenues for its application in functional foods and supplements .

Mechanistic Insights

Understanding the mechanisms through which DTA exerts its effects is crucial for its application:

- Molecular Pathways : Studies have indicated that DTA interacts with various cellular pathways, influencing gene expression related to inflammation and cancer progression. For instance, it has been shown to modulate pathways involved in oxidative stress response and apoptosis .

Data Summary

Mecanismo De Acción

El ácido docosatrienoico ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que inhibe la unión de leucotrieno B4 a las membranas de los neutrófilos, reduciendo así la inflamación. Además, modula la actividad de enzimas involucradas en el metabolismo de los ácidos grasos, contribuyendo a sus efectos antiinflamatorios y antitumorales .

Compuestos Similares:

Ácido docosahexaenoico (DHA): Otro ácido graso omega-3 con seis dobles enlaces.

Ácido eicosapentaenoico (EPA): Un ácido graso omega-3 con cinco dobles enlaces.

Ácido docosapentaenoico (DPA): Un ácido graso omega-3 con cinco dobles enlaces.

Singularidad: El ácido docosatrienoico es único debido a su estructura específica con tres dobles enlaces en las posiciones 13, 16 y 19. Esta configuración distintiva contribuye a sus actividades biológicas específicas y posibles beneficios para la salud, que son comparables pero distintas a las de otros ácidos grasos omega-3 .

Comparación Con Compuestos Similares

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

Docosapentaenoic acid (DPA): An omega-3 fatty acid with five double bonds.

Uniqueness: Docosatrienoic acid is unique due to its specific structure with three double bonds at positions 13, 16, and 19. This distinct configuration contributes to its specific biological activities and potential health benefits, which are comparable to but distinct from those of other omega-3 fatty acids .

Actividad Biológica

Docosatrienoic acid (DTA), also known as 22:3(n-3), is a polyunsaturated omega-3 fatty acid characterized by its long carbon chain comprising 22 carbon atoms and three cis double bonds. This structural configuration contributes to its biological functions, particularly in cellular membranes, where it plays a role in maintaining fluidity and integrity. Recent studies have highlighted DTA's potential in various biological processes, including its anti-melanogenic properties, antioxidant activity, and implications in inflammatory conditions.

This compound is a hydrophobic molecule that is practically insoluble in water, which influences its bioavailability and interaction with cellular membranes. Its unique structure allows it to modulate various biological activities through multiple mechanisms:

- Membrane Fluidity : DTA enhances membrane fluidity, which is crucial for proper cellular function and signaling.

- Enzymatic Regulation : It has been shown to affect the activity of enzymes such as tyrosinase, which is pivotal in melanin production.

Anti-Melanogenic Effects

A significant area of research on DTA focuses on its anti-melanogenic properties. A study published in 2024 investigated the effects of DTA on melanogenesis using both in silico and in vitro analyses. Key findings include:

- Reduction of Melanin Content : Treatment with DTA resulted in a significant reduction in melanin levels in B16F10 melanoma cells.

- Tyrosinase Activity Inhibition : DTA decreased intracellular tyrosinase activity in a dose-dependent manner, with notable reductions observed at concentrations as low as 5 µM. This effect was more pronounced than that of the known anti-melanogenic agent, kojic acid .

- Molecular Mechanisms : The study suggested that DTA modulates melanogenesis primarily through the inhibition of microphthalmia-associated transcription factor (MITF) translocation, which is essential for tyrosinase expression and melanin synthesis .

Antioxidant Activity

In addition to its effects on melanogenesis, DTA exhibits antioxidant properties. Research indicates that:

- Reducing Power : DTA demonstrated increased reducing power in assays measuring antioxidant capacity at concentrations of 15 µM and 60 µM.

- Oxidative Stress Reduction : The compound reduced levels of peroxynitrite (ONOO−), a reactive nitrogen species implicated in oxidative stress, at higher concentrations (60 µM) .

Clinical Implications

The potential clinical implications of this compound extend to inflammatory conditions. A study examining plasma lipid profiles found that levels of DTA were significantly higher in patients with inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease (CD). This suggests a possible role for DTA in modulating inflammatory responses associated with these conditions:

- Inflammatory Markers : Elevated levels of n-3 long-chain polyunsaturated fatty acids, including DTA, were correlated with disease activity in IBD patients compared to healthy controls .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anti-Melanogenic Properties | - Reduces melanin content - Inhibits tyrosinase activity dose-dependently |

| Antioxidant Activity | - Increases reducing power - Reduces oxidative stress markers |

| Clinical Implications | - Higher levels found in IBD patients - Correlation with inflammatory markers |

Propiedades

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28845-86-5 | |

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.

ANone: this compound has been identified in various natural sources, including:

- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including this compound.

- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in this compound (47.66%).

- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.

A: this compound is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.

A: Yes, research suggests that linoleic acid can be converted to this compound through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving this compound as an intermediate.

- Antitumor and Antioxidant Activity: In vitro studies comparing this compound to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.

- Anti-inflammatory Effects: this compound demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.

- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic this compound proportions, along with hyperglycemia and insulin resistance.

ANone: Research suggests that this compound, in conjunction with other metabolites, may serve as a potential biomarker for:

- Chronic Interstitial Nephropathy: In a study on rats, this compound was identified as a potential biomarker for chronic interstitial nephropathy.

- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy this compound (X-11308) as a potential biomarker associated with incident heart failure.

A: Yes, this compound was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.

A: this compound, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.

ANone: Researchers are investigating various aspects of this compound, including:

- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of this compound and related metabolites in various disease states. ,

- Biomarker Development: Identifying specific metabolic profiles, including this compound levels, could aid in developing new diagnostic and prognostic tools for diseases.

- Therapeutic Potential: Understanding the biological activities of this compound, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.

- Nutritional Significance: Evaluating the impact of dietary this compound intake on human health and its role in various physiological processes is an active area of research.

A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of this compound by introducing specific elongase and desaturase genes involved in its biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.